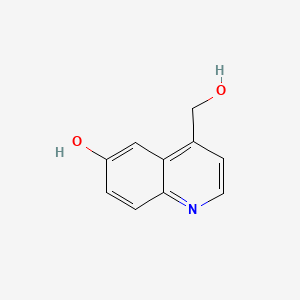

4-(Hydroxymethyl)quinolin-6-ol

描述

属性

IUPAC Name |

4-(hydroxymethyl)quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-3-4-11-10-2-1-8(13)5-9(7)10/h1-5,12-13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRFVTSXOVOEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)quinolin-6-ol can be achieved through several methods. One common approach involves the reaction of 4-hydroxyquinoline with formaldehyde under basic conditions. The reaction typically proceeds as follows:

Starting Material: 4-Hydroxyquinoline

Reagent: Formaldehyde

Conditions: Basic conditions (e.g., sodium hydroxide)

Product: this compound

Another method involves the use of anthranilic acid derivatives, which can be cyclized to form the quinoline ring, followed by hydroxymethylation at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

4-(Hydroxymethyl)quinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in 4-carboxyquinolin-6-ol.

Reduction: The hydroxyl group can be reduced to form 4-(hydroxymethyl)quinoline.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products Formed

Oxidation: 4-Carboxyquinolin-6-ol

Reduction: 4-(Hydroxymethyl)quinoline

Substitution: Various substituted quinoline derivatives depending on the reagent used.

科学研究应用

Chemical Applications

Building Block for Synthesis:

4-(Hydroxymethyl)quinolin-6-ol serves as a crucial intermediate in the synthesis of more complex quinoline derivatives. Its unique structure, characterized by both hydroxymethyl and hydroxyl groups, enhances its reactivity and allows for various chemical modifications.

Reactivity and Derivatives:

The compound can undergo several reactions:

- Oxidation to form 4-Carboxyquinolin-6-ol.

- Reduction yielding 4-(Hydroxymethyl)quinoline.

- Substitution reactions can lead to a variety of substituted quinoline derivatives depending on the reagents used.

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits potential antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial and fungal growth, making it a candidate for developing new antimicrobial agents .

Antiviral Activity:

The compound has been investigated for its antiviral properties, particularly against viruses such as influenza and coronaviruses. Its mechanism may involve the inhibition of viral replication through interaction with viral proteins or host cell pathways .

Medicinal Applications

Anti-inflammatory Effects:

There is growing interest in the anti-inflammatory properties of this compound. Preliminary studies suggest it may inhibit specific enzymes involved in inflammatory pathways, offering potential benefits in treating inflammatory diseases .

Anticancer Research:

The compound's anticancer potential has been explored, particularly concerning its cytotoxic effects on various cancer cell lines. It appears to induce apoptosis in cancer cells while sparing normal cells, which is crucial for developing targeted cancer therapies .

Industrial Applications

Dyes and Pigments:

In industrial chemistry, this compound is utilized in synthesizing dyes and pigments due to its vibrant color properties and chemical stability. This application underscores its versatility beyond pharmaceuticals.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Study: A study published in Molecules demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for antibiotic development .

- Cytotoxicity Research: Research indicated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, making them potential candidates for anticancer drug development .

- Inflammation Inhibition: Investigations into the anti-inflammatory properties revealed that the compound could effectively inhibit pro-inflammatory cytokines in vitro, supporting its use in treating inflammatory diseases .

作用机制

The mechanism of action of 4-(Hydroxymethyl)quinolin-6-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl and hydroxyl groups allow the compound to form hydrogen bonds with biological molecules, enhancing its binding affinity. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects.

相似化合物的比较

Comparison with Similar Quinoline Derivatives

Structural Analogues

Quinoline derivatives with substituents at positions 4 and 6 are pivotal in medicinal chemistry. Below is a comparative analysis of key compounds:

Functional Group Impact

- Hydroxymethyl vs.

- Hydroxyl vs. Methoxy: 4-Hydroxy-6-methoxyquinoline’s methoxy group at position 6 offers greater metabolic stability than the hydroxyl group, which may reduce oxidative degradation .

- Complex Substituents : Derivatives like Cupreidine incorporate bulky moieties (e.g., quinuclidine), which may enhance target specificity but reduce bioavailability due to steric hindrance .

生物活性

4-(Hydroxymethyl)quinolin-6-ol, a compound belonging to the quinoline family, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Its structural properties, particularly the presence of hydroxymethyl and hydroxyl groups, contribute to its reactivity and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of 175.18 g/mol. The compound can be synthesized through various methods, including:

- Reaction with Formaldehyde : This method involves reacting 4-hydroxyquinoline with formaldehyde under basic conditions.

- Cyclization of Anthranilic Acid Derivatives : This approach leads to the formation of the quinoline ring followed by hydroxymethylation at the 4-position.

These synthetic routes are crucial for producing derivatives that may enhance biological activity or target specific pathways in disease processes .

Anticancer Properties

Research indicates that derivatives of this compound exhibit selective toxicity towards cancer cells. In a study involving colon adenocarcinoma cell lines (Colo 205 and Colo 320), certain derivatives demonstrated significant cytotoxicity compared to doxorubicin, particularly against drug-resistant cancer cells . The mechanism appears to involve the inhibition of specific cellular pathways that are crucial for cancer cell survival.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 5.2 | Colo 205 |

| Derivative B | 3.8 | Colo 320 |

| Doxorubicin | 12.5 | Colo 205 |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria . The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological macromolecules, enhancing binding affinity to target proteins. This interaction may inhibit enzymes or receptors involved in disease processes, such as inflammation and cancer progression .

Case Studies and Research Findings

In a comparative study with other quinoline derivatives, it was found that compounds featuring both hydroxymethyl and hydroxyl groups exhibited enhanced activity against topoisomerase II, an enzyme critical for DNA replication and repair . This suggests that structural modifications can lead to significant differences in biological efficacy.

Furthermore, another study highlighted the photochemical properties of related compounds, indicating that they could serve as effective photochemotherapeutic agents without causing mutagenicity or skin phototoxicity . This expands the potential therapeutic applications of quinoline derivatives in cancer treatment.

常见问题

Q. What are the common synthetic routes for preparing 4-(Hydroxymethyl)quinolin-6-ol, and what key reaction conditions influence yield?

Synthesis typically involves cyclization of precursors under reflux conditions. For example, quinoline derivatives are often synthesized via hydroxylamine hydrochloride reactions in the presence of sodium hydroxide, with temperature and solvent polarity critical for yield optimization. Ethanol or dioxane-acetic acid mixtures are common solvents .

Q. Table 1: Synthesis Conditions for Quinoline Derivatives

| Method | Key Conditions | Yield Influencers |

|---|---|---|

| Cyclization | Reflux, NaOH, ethanol | Temperature, base concentration |

| Substitution Reactions | Nucleophiles (amines, alkoxides) | Solvent polarity, reaction time |

| Oxidation/Reduction | KMnO₄, NaBH₄ | Reagent stoichiometry, pH |

Q. How is this compound characterized structurally?

Key techniques include:

- ¹H/¹³C NMR : Confirms regiochemistry and purity by analyzing proton environments .

- FTIR : Identifies functional groups (e.g., -OH, -CH₂OH) via absorption bands .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns .

Q. What are the primary chemical reactions this compound undergoes?

The hydroxymethyl group (-CH₂OH) and hydroxyl (-OH) groups enable:

- Oxidation : Forms quinone derivatives using KMnO₄ .

- Substitution : Nucleophilic displacement at the 6-position with amines or thiols .

- Esterification : Reacts with acyl chlorides to form esters .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, goggles), fume hoods, and avoid inhalation.

- Store in cool, dry conditions away from light to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity be optimized during synthesis of derivatives?

- Catalytic Systems : Sodium acetate enhances coupling efficiency in ethanol .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution .

- Temperature Control : Lower temperatures reduce side reactions in oxidation steps .

Q. What strategies resolve contradictions in reported biological activity data?

- Comparative Assays : Use standardized in vitro (e.g., enzyme inhibition) and in vivo models .

- Structure-Activity Relationships (SAR) : Correlate substituent effects with activity .

- Meta-Analysis : Cross-validate data across studies using shared positive controls .

Q. How can computational chemistry predict metabolic pathways?

- Molecular Docking : Simulates interactions with cytochrome P450 enzymes .

- QSAR Models : Predicts ADMET properties based on electronic and steric parameters .

- DFT Calculations : Analyzes reaction energetics for metabolic transformations .

Q. What challenges arise in crystallizing this compound for X-ray studies?

Q. Table 2: Crystallography Workflow

| Step | Tools/Techniques | Reference |

|---|---|---|

| Data Collection | Synchrotron radiation | |

| Structure Solution | SHELXD/SHELXE | |

| Refinement | SHELXL with twin correction |

Q. How do structural modifications at the hydroxymethyl position affect bioactivity?

- Ester Derivatives : Improved lipophilicity enhances membrane permeability .

- Phosphate Conjugates : Increase solubility for intravenous delivery .

- Biopolymer Conjugation : Prolongs half-life in systemic circulation .

Q. What chromatographic methods validate purity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .

- TLC : Silica gel plates using ethyl acetate/hexane mobile phases .

Q. How can in silico tools optimize lead compound design?

- Pharmacophore Modeling : Identifies critical interaction sites for antimalarial activity .

- MD Simulations : Predicts binding stability with DNA gyrase (antibacterial target) .

Q. What are the limitations of current synthetic methodologies?

- Low Yields : Side reactions during cyclization (e.g., over-oxidation) .

- Scalability : Multi-step processes require optimized workup protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。